ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is a chemical compound with the molecular formula C15H16ClNO2 It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a chloro group at the 6th position and an ethyl ester group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate can be synthesized through a multi-step process involving the reaction of carbazole derivatives with chlorinating agents. One common method involves the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate can be compared with other similar compounds, such as:
2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Similar structure but with the ester group at a different position, leading to variations in its properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
ethyl 3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-8-14-10(7-12(11)16)9-5-3-4-6-13(9)17-14/h7-8,17H,2-6H2,1H3 |
InChI Key |
LUWWOHOHRIRWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C3=C(CCCC3)NC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.